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molecular formula C8H9NO3S B040155 2,3-Dihydro-1-benzofuran-5-sulfonamide CAS No. 112894-47-0

2,3-Dihydro-1-benzofuran-5-sulfonamide

Cat. No. B040155
M. Wt: 199.23 g/mol
InChI Key: YSWWLKULIVOPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281240B1

Procedure details

This compound was prepared essentially according to the teachings of J. A. Aikins, et al., European Patent Publication 254,577, published Jan. 27, 1988. N,N-dimethylformamide (23.0 ml, 297 mmol) was cooled in an ice-salt bath and treated dropwise with sulfuryl chloride (20.0 g, 148 mmol) at such a rate that the reaction temperature was maintained below 15° C. To this was added 2,3-dihydrobenzofuran (17.0 g, 142 mmol), and after warming to room temperature, the reaction mixture was rapidly heated to 130° C. over ten minutes, and then allowed to cool to room temperature. The reaction mixture was poured into water/ice/dichloromethane, 1/5/1 (700 ml), and the organic layer collected. The aqueous layer was diluted with water (100 ml) and extracted with dichloromethane. The combined organic phase was dripped into an ammonium hydroxide solution (3N, 250 ml), and allowed to stir overnight. Residual dichloromethane was removed by distillation and the resulting solid collected on a filter, washed with a small amount of water, followed by ether and then dried by aspiration to provide 12.8 g (45%) of the product.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
[Compound]
Name
water ice dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1/5/1
Quantity
700 mL
Type
solvent
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
C[N:2](C)C=O.[S:6](Cl)(Cl)(=[O:8])=[O:7].[O:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[CH2:13][CH2:12]1>>[O:11]1[C:15]2[CH:16]=[CH:17][C:18]([S:6]([NH2:2])(=[O:8])=[O:7])=[CH:19][C:14]=2[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
O1CCC2=C1C=CC=C2
Step Four
Name
water ice dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1/5/1
Quantity
700 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared essentially
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 15° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was rapidly heated to 130° C. over ten minutes
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer collected
ADDITION
Type
ADDITION
Details
The aqueous layer was diluted with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
Residual dichloromethane was removed by distillation
CUSTOM
Type
CUSTOM
Details
the resulting solid collected on a filter
WASH
Type
WASH
Details
washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
dried by aspiration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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